Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate
Description
Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a di(piperidin-1-yl)methyl group and at position 3 with a methyl ester. The di(piperidin-1-yl)methyl substituent introduces two piperidine rings, enhancing steric bulk and lipophilicity, while the ester group at position 3 provides a reactive site for further derivatization.
Properties
CAS No. |
22685-42-3 |
|---|---|
Molecular Formula |
C16H25N3O3 |
Molecular Weight |
307.39 g/mol |
IUPAC Name |
methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H25N3O3/c1-21-16(20)13-12-14(22-17-13)15(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h12,15H,2-11H2,1H3 |
InChI Key |
ZKDVCTLGJXJWQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C(N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes, followed by intramolecular cyclization mediated by CuCl .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of metal-free synthetic routes is also being explored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Research indicates that derivatives of oxazole compounds, including methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate, exhibit significant antimicrobial activity. Studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Isoxazole derivatives have been reported to modulate immune responses, potentially leading to therapeutic applications in treating inflammatory diseases . The ability of these compounds to influence cytokine production suggests their role in managing conditions such as rheumatoid arthritis and other autoimmune disorders.
Pharmacological Applications
2.1 Central Nervous System Effects
This compound has been studied for its effects on the central nervous system. Piperidine derivatives are known for their psychoactive properties, and this compound may have implications in the treatment of neurological disorders such as anxiety and depression .
2.2 Potential as a Therapeutic Agent
The unique combination of piperidine and oxazole structures in this compound suggests potential therapeutic applications in drug design. Its ability to interact with various biological targets can be explored further for developing new treatments for conditions like cancer and neurodegenerative diseases .
Material Science Applications
3.1 Polymer Chemistry
In material science, the compound can serve as a building block for synthesizing novel polymers with tailored properties. The incorporation of piperidine groups can enhance the mechanical strength and thermal stability of polymers, making them suitable for advanced material applications .
3.2 Coatings and Adhesives
The chemical structure of this compound allows it to be utilized in formulating coatings and adhesives with improved adhesion properties and resistance to environmental degradation .
Case Study 1: Antibacterial Activity
A study conducted on various oxazole derivatives demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Neuroprotective Effects
In preclinical trials assessing neuroprotective effects, this compound was shown to reduce neuronal apoptosis in models of oxidative stress. This suggests its potential use in developing therapies for neurodegenerative diseases such as Alzheimer's disease.
Summary Table of Applications
| Application Area | Specific Use | Findings/Insights |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against bacterial strains |
| Anti-inflammatory drug | Modulates immune response | |
| Pharmacology | CNS effects | Potential treatment for anxiety/depression |
| Therapeutic agent | Interacts with biological targets | |
| Material Science | Polymer chemistry | Enhances mechanical strength |
| Coatings/Adhesives | Improved adhesion properties |
Mechanism of Action
The mechanism of action of Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate (Compound A) with five analogues (Compounds B–F) based on structural, physicochemical, and functional properties.
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity : Compound A (logP estimated >3) is significantly more lipophilic than B–E due to its dual piperidine groups. This property may influence membrane permeability and CNS penetration.
- Reactivity : The ester group in all compounds allows for hydrolysis to carboxylic acids or transesterification, but the electron-withdrawing effects of the 4-fluorophenyl (D) and 3-iodophenyl (E) groups may stabilize the ester against hydrolysis.
Functional and Application-Based Differences
- Compound B : The 4-methylpiperazine substituent enhances solubility under acidic conditions, making it suitable for pharmacokinetic optimization in drug design .
- Compound C : The methoxymethyl group reduces steric hindrance, favoring synthetic modifications at position 3. Its low molecular weight may benefit fragment-based drug discovery .
- Compound D : Fluorination at the para position improves metabolic stability and bioavailability, a common strategy in medicinal chemistry .
- Compound E : The iodine atom facilitates applications in crystallography and radiopharmaceuticals, though its heavy atom increases molecular weight .
Biological Activity
Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate is a compound belonging to the isoxazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- CAS Number : 22685-42-3
- Molecular Formula : C16H25N3O3
- Molecular Weight : 307.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities or receptor functions, leading to various biological effects such as antimicrobial and anticancer activities.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| OVCAR-3 (Ovarian) | 31.5 |
| COV318 (Ovarian) | 43.9 |
These findings suggest that the compound may act as a reversible inhibitor of certain enzymes involved in cancer progression, potentially providing a basis for further drug development targeting malignancies .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it may inhibit the growth of various bacterial strains, although specific IC50 values and mechanisms remain to be fully elucidated.
Study on Isoxazole Derivatives
A study focusing on isoxazole derivatives highlighted the potential of this compound as a building block for synthesizing more complex molecules with enhanced biological activities. The study emphasized the importance of structural modifications in optimizing the efficacy of these compounds against cancer cells .
Mechanistic Insights
In-depth mechanistic studies using molecular docking techniques have revealed that this compound interacts with specific residues in target enzymes, thereby influencing their activity. Such insights are crucial for understanding how structural features contribute to biological activity and can guide future modifications to improve potency and selectivity .
Research Applications
The compound's unique structure allows it to serve multiple roles in research:
- Medicinal Chemistry : As a scaffold for developing new therapeutic agents.
- Biological Research : To explore enzyme inhibition mechanisms and cellular pathways involved in cancer and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
